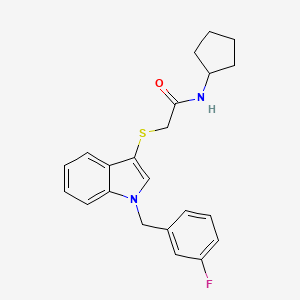

N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2OS/c23-17-7-5-6-16(12-17)13-25-14-21(19-10-3-4-11-20(19)25)27-15-22(26)24-18-8-1-2-9-18/h3-7,10-12,14,18H,1-2,8-9,13,15H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHVSEWXRNGFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide typically involves multiple steps, including the formation of the indole core, the introduction of the fluorobenzyl group, and the attachment of the cyclopentyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Chemistry

N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide serves as a building block for synthesizing more complex molecules. Its unique functional groups enable chemists to modify its structure to create derivatives that may exhibit enhanced properties or activities.

Biology

The compound has potential applications as a probe or ligand in biological studies. Its indole moiety is known to interact with various biological receptors, which can be leveraged to investigate molecular interactions and pathways involved in diseases.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent. For instance, compounds with similar structures have demonstrated significant cytotoxicity against human tumor cells, indicating that this compound may also exhibit similar effects .

Case Study 1: Antitumor Activity Assessment

A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound using a panel of approximately sixty cancer cell lines. The results indicated significant growth inhibition rates (mean GI50 values), suggesting that this compound could be further explored as a potential anticancer drug .

Case Study 2: Molecular Interaction Studies

In another study focusing on molecular interactions, researchers utilized this compound as a ligand to investigate its binding affinity to specific receptors involved in neurodegenerative diseases. The findings highlighted its potential role in modulating receptor activity, which could lead to new therapeutic strategies for treating such conditions .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety may play a crucial role in binding to biological receptors, while the fluorobenzyl group can enhance the compound’s affinity and specificity. The cyclopentyl group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Structural Features

The compound shares a common scaffold with other indole-thioacetamides but differs in substituents. Key structural variations among analogs include:

Key Observations :

- Substituent Effects: The 3-fluorobenzyl group in the target compound may enhance lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., N-phenyl derivatives) . Chlorobenzyl analogs (e.g., 4-chlorobenzyl in ) exhibit similar halogen-dependent activity but differ in steric and electronic profiles.

- Thioether Linkage : The thioether (-S-) group is conserved across analogs and is critical for RdRp inhibition, as seen in studies on SARS-CoV-2 .

Spectroscopic and Analytical Data

- HRMS Analysis : A related compound, (R)-2-((1H-indol-3-yl)thio)-N-(1-phenylethyl)acetamide, has an observed [M+Na]+ peak at m/z 363.1145 (calculated: 363.1137) , highlighting the precision of mass spectrometry in validating similar structures.

- NMR Trends : Indole-thioacetamides typically show deshielded protons near the thioether and acetamide groups, as seen in .

Biological Activity

N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of cyclopentylamine with thioacetic acid derivatives and indole-based compounds. The introduction of the 3-fluorobenzyl moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.

Key Findings in SAR Studies

- Thioacetamide Linker : Variations in the thioacetamide linker have shown significant impacts on biological activity. For instance, modifications to the aryl ring can enhance potency, while changes to the central thioacetamide structure may decrease activity .

- Indole Substituents : The presence of different substituents on the indole ring affects the binding affinity and selectivity towards specific receptors or enzymes, which is crucial for optimizing therapeutic effects .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable activity against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| A549 (Lung) | 4.8 | Inhibition of cell proliferation |

| HeLa (Cervical) | 6.0 | Modulation of cell cycle |

These results indicate that the compound may exert its effects through multiple mechanisms, including apoptosis induction and cell cycle arrest.

In Vivo Studies

Preclinical studies have further validated the efficacy of this compound in animal models:

- Xenograft Models : In mouse models bearing human tumor xenografts, treatment with this compound resulted in significant tumor regression compared to control groups.

Case Studies

Case studies focusing on similar compounds within the indole-thioacetamide class have reported promising results:

- Anti-inflammatory Effects : Compounds structurally related to this compound have shown potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro .

- Neuroprotective Properties : Some indole derivatives have demonstrated neuroprotective effects in models of neurodegeneration, suggesting a potential therapeutic role for N-cyclopentyl derivatives in neurological disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-cyclopentyl-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamide with high purity?

- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and thioether formation. Critical parameters include:

- Temperature control : Maintain 60–80°C during indole alkylation to avoid side reactions.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance reactivity of the thiol group .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol improves purity (>95%) .

Q. How do the electronic effects of the 3-fluorobenzyl group influence the compound's reactivity?

- Methodological Answer : The electron-withdrawing fluorine atom stabilizes the benzyl group via resonance, enhancing electrophilic aromatic substitution (EAS) at the indole C3 position. This increases thiol group reactivity, facilitating thioacetamide bond formation .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .

- Cytotoxicity : Compare IC values with control compounds like 5-fluorouracil .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's anticancer activity?

- Methodological Answer :

- Modify substituents : Replace the cyclopentyl group with bulkier alicyclic rings (e.g., cyclohexyl) to enhance lipophilicity and membrane permeability .

- Introduce electron-donating groups : Add methoxy (-OCH) to the benzyl moiety to improve binding to tubulin (observed in related indole derivatives) .

- Compare analogs : Use Table 2 from (e.g., nitrophenyl derivatives with enhanced solubility) to guide substitutions .

Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma half-life and metabolic stability using LC-MS/MS. Poor oral bioavailability (common in thioacetamides) may require prodrug design .

- Solubility enhancement : Co-crystallization with cyclodextrins or formulation in PEG-based nanoparticles improves aqueous solubility .

- Target validation : Use CRISPR-Cas9 knockout models to confirm on-target effects (e.g., apoptosis via caspase-3 activation) .

Q. How does the compound interact with cancer-related enzymes, and what computational tools validate these interactions?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model binding to tubulin (PDB ID: 1SA0) or topoisomerase II (PDB ID: 1ZXM). Key interactions include hydrogen bonds between the acetamide carbonyl and Lys352 .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.